molecular formula C16H14Cl2N4O2 B11087656 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11087656
M. Wt: 365.2 g/mol
InChI Key: SOXHDHABGFXGAV-UHFFFAOYSA-N
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Description

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 3-methylphenyl group and a hydrazinyl group attached to a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe hydrazinyl group is then introduced via a hydrazine derivative, and finally, the dichloropyridinyl moiety is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-dione oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloropyridinyl moiety may also interact with cellular receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with a hydrazinyl group and a dichloropyridinyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H14Cl2N4O2

Molecular Weight

365.2 g/mol

IUPAC Name

3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H14Cl2N4O2/c1-9-3-2-4-11(5-9)22-14(23)7-13(16(22)24)20-21-15-12(18)6-10(17)8-19-15/h2-6,8,13,20H,7H2,1H3,(H,19,21)

InChI Key

SOXHDHABGFXGAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NNC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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